Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate is a chemical compound with the molecular formula C16H20N2O6. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a nitrophenyl group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate typically involves the reaction of 4-nitrophenylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acid derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-nitrophenylpiperidine-4-carboxylate
- Methyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate
- Ethyl 1-[2-(carboxymethyl)-4-nitrophenyl]-4-piperidinecarboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and nitro groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
ethyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-3-24-15(19)11-6-8-17(9-7-11)14-5-4-12(18(21)22)10-13(14)16(20)23-2/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNCIOMUZAIZDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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